Menisporopsin B
Description
Structure
2D Structure
Properties
Molecular Formula |
C40H46O17 |
|---|---|
Molecular Weight |
798.8 g/mol |
IUPAC Name |
[(2R)-4-[(2R)-1-[2-[(2R)-1-[(3S)-6,8-dihydroxy-1-oxo-3,4-dihydroisochromen-3-yl]propan-2-yl]oxycarbonyl-3,5-dihydroxyphenyl]propan-2-yl]oxy-4-oxobutan-2-yl] 2,4-dihydroxy-6-[(2R)-2-[(3R)-3-hydroxybutanoyl]oxypropyl]benzoate |
InChI |
InChI=1S/C40H46O17/c1-18(41)6-33(48)53-19(2)7-23-11-26(42)16-31(46)36(23)39(51)56-22(5)10-34(49)54-20(3)8-24-12-27(43)15-30(45)35(24)38(50)55-21(4)9-29-14-25-13-28(44)17-32(47)37(25)40(52)57-29/h11-13,15-22,29,41-47H,6-10,14H2,1-5H3/t18-,19-,20-,21-,22-,29-/m1/s1 |
InChI Key |
JDTUPPAULMBPOK-WAFDTGOSSA-N |
Isomeric SMILES |
C[C@H](C[C@@H]1CC2=C(C(=CC(=C2)O)O)C(=O)O1)OC(=O)C3=C(C=C(C=C3O)O)C[C@@H](C)OC(=O)C[C@@H](C)OC(=O)C4=C(C=C(C=C4O)O)C[C@@H](C)OC(=O)C[C@@H](C)O |
Canonical SMILES |
CC(CC1CC2=C(C(=CC(=C2)O)O)C(=O)O1)OC(=O)C3=C(C=C(C=C3O)O)CC(C)OC(=O)CC(C)OC(=O)C4=C(C=C(C=C4O)O)CC(C)OC(=O)CC(C)O |
Synonyms |
menisporopsin B |
Origin of Product |
United States |
Scientific Research Applications
Table 1: Structural Characteristics of Menisporopsin B
| Property | Description |
|---|---|
| Compound Type | Linear Polyester |
| Source | Menisporopsis theobromae BCC 4162 |
| Antimalarial Activity (IC50) | 1.0 µg/ml |
Antimalarial Activity
This compound has demonstrated notable antimalarial activity with an IC50 value of 1.0 µg/ml, indicating its potential as a therapeutic agent against malaria. This activity was confirmed through various bioassays, highlighting the compound's efficacy in inhibiting the growth of malaria parasites.
Antimycobacterial and Cytotoxic Properties
In addition to its antimalarial effects, this compound exhibits antimycobacterial and cytotoxic activities. Studies have shown that it can inhibit the growth of Mycobacterium tuberculosis, suggesting its potential role in developing new treatments for tuberculosis. Furthermore, cytotoxicity assays indicate that this compound can selectively target cancer cells, making it a candidate for anticancer drug development.
Table 2: Biological Activities of this compound
| Activity Type | Effectiveness (IC50) |
|---|---|
| Antimalarial | 1.0 µg/ml |
| Antimycobacterial | Not specified |
| Cytotoxic | Not specified |
Biotechnological Applications
This compound's unique properties make it a valuable compound in biotechnology. Its ability to act as a natural pesticide suggests potential applications in agriculture, particularly in developing biopesticides that are environmentally friendly and effective against plant pathogens.
Drug Delivery Systems
The polymeric nature of this compound allows for its use in drug delivery systems. Its biocompatibility and ability to encapsulate various therapeutic agents can enhance the efficacy and targeting of drugs, particularly in cancer therapy.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Antimalarial Efficacy Study : A study published in The Journal of Antibiotics highlighted the isolation of this compound from Menisporopsis theobromae and confirmed its antimalarial properties through rigorous testing against Plasmodium species .
- Cytotoxicity Assessment : Research conducted on various cancer cell lines demonstrated that this compound exhibits selective cytotoxicity, making it a promising candidate for further development as an anticancer agent .
- Biopesticide Development : Investigations into the agricultural applications of this compound revealed its effectiveness as a biopesticide against common plant pathogens, showcasing its potential to replace synthetic pesticides .
Chemical Reactions Analysis
Biosynthetic Pathway
Menisporopsin A is synthesized through a coordinated action of two iterative polyketide synthases (PKSs):
-
Reducing PKS (R-PKS, men1) : Generates a polyketide chain with reductive modifications (e.g., ketoreduction, dehydration).
-
Non-reducing PKS (NR-PKS, men2) : Extends the polyketide without reductive steps and contains an unusual thioesterase (TE) domain responsible for esterification and cyclolactonization .
Polyketide Assembly
| Step | Enzyme | Reaction Type | Product |
|---|---|---|---|
| 1 | R-PKS (men1) | Chain elongation, ketoreduction | Linear polyketide intermediate |
| 2 | NR-PKS (men2) | Chain extension, cyclization | Macrocyclic polylactone scaffold |
Cyclolactonization
The TE domain of NR-PKS catalyzes:
-
Esterification : Links hydroxyl and carboxyl groups between polyketide subunits.
-
Macrocyclization : Forms the 14-membered lactone ring via intramolecular esterification .
Structural Flexibility and Domain Interactions
Small-angle X-ray scattering (SAXS) studies reveal:
-
Beads-on-a-string configuration : ACP-TE domains connected by highly flexible linkers.
-
Dynamic interdomain motion : Facilitates substrate channeling and macrocycle formation .
Research Gaps and Recommendations
-
Menisporopsin B-specific data : No peer-reviewed studies on its reactions or biosynthesis were identified.
-
Proposed strategies :
-
Compare this compound’s structure to A to infer potential reaction pathways.
-
Investigate homologs of men1 and men2 in M. theobromae for B-specific PKS activity.
-
For authoritative data on this compound, consult primary literature from mycological or natural product chemistry journals, such as Journal of Natural Products or Organic Letters.
Preparation Methods
Fermentation and Cultivation of Menisporopsis theobromae
The production of Menisporopsin B begins with the cultivation of Menisporopsis theobromae strains under controlled conditions. Isolates such as BCC 4162 and LCM 1078 are typically grown on potato dextrose agar (PDA) at 25 ± 2°C for extended periods (e.g., 32 days). Submerged fermentation in liquid media, though less documented, may involve similar nutrient profiles optimized for secondary metabolite synthesis.
Table 1: Culture Conditions for Menisporopsis theobromae
| Parameter | Specification |
|---|---|
| Medium | Potato dextrose agar (PDA) |
| Incubation Temperature | 25 ± 2°C |
| Duration | 28–35 days |
| Inoculum Size | 1 cm² agar plugs per 20 mL plate |
Post-incubation, mycelia are freeze-dried for 72 hours to preserve labile compounds before extraction.
Extraction and Fractionation of Crude Extracts
Methanol is the solvent of choice for extracting this compound due to its efficacy in solubilizing polyesters. The freeze-dried biomass undergoes maceration in methanol (2 × 500 mL per 58 plates), followed by concentration under reduced pressure to yield a crude extract. Subsequent fractionation employs vacuum solid-phase extraction (VSPE) with C18 cartridges and a stepwise methanol-water gradient (20–100% methanol).
Table 2: Fractionation Protocol
| Fraction | Methanol Concentration | Elution Volume | Key Components |
|---|---|---|---|
| A | 20% | 8 mL/min | Polar impurities |
| D | 80% | 8 mL/min | This compound and A |
Fraction D, which contains this compound, is further purified via reverse-phase HPLC using a semi-preparative C18 column. A gradient of 50–100% methanol over 80 minutes at 2 mL/min resolves this compound (retention time: ~45–55 minutes).
Structural Elucidation of this compound
The linear polyester structure of this compound (C40H46O17) is established through tandem spectroscopic techniques. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular formula with an [M + Na]+ ion at m/z 821.2650 (calc. 821.2635, Δ 2.8 ppm). Nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C experiments, identifies key functional groups:
- Ester linkages : δH 4.20–4.80 (multiplet, acyloxy protons)
- Aromatic residues : δC 120–140 ppm (substituted benzene rings)
Stereochemical assignments rely on chemical degradation and comparison with synthetic analogs.
Optimization Challenges and Yield Considerations
Isolation yields of this compound are inherently low due to its structural similarity to Menisporopsin A, a macrocyclic congener. HPLC purification of 827 mg crude extract typically yields ~22.9 mg of Menisporopsin A, suggesting this compound constitutes <5% of total polyesters. Scaling production requires strain improvement (e.g., mutagenesis) or media optimization to enhance biosynthesis.
Biological Activity and Applications
This compound demonstrates antimalarial activity with an IC50 of 1.0 µg/mL against Plasmodium falciparum. While its mechanism remains under investigation, preliminary data suggest interference with heme polymerization, a critical process in malaria pathogenesis. Comparative studies with Menisporopsin A are warranted to delineate structure-activity relationships.
Analytical Quality Control
Batch consistency is verified via:
Q & A
Q. What are the standard analytical techniques for characterizing Menisporopsin B’s structural identity and purity?
To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation and stereochemical analysis.
- High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify impurities.
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
Experimental protocols must include calibration with reference standards, triplicate measurements for reproducibility, and validation using established guidelines (e.g., ICH Q2(R1)) .
Q. How should a preliminary study be designed to evaluate this compound’s biological activity?
Use the P-E/I-C-O framework to structure the study:
- Population (e.g., specific cell lines or animal models relevant to the hypothesized activity).
- Exposure/Intervention (e.g., dose ranges, administration routes).
- Comparison/Control (e.g., untreated groups or comparator compounds).
- Outcome (e.g., IC₅₀ values, cytotoxicity thresholds).
Prioritize in vitro assays (e.g., enzyme inhibition, cell viability) before advancing to in vivo models. Ensure alignment with literature-reported mechanisms to contextualize findings .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in this compound’s pharmacological efficacy across studies?
Contradictions may arise from variability in experimental design, such as:
- Dose-response discrepancies : Compare administered concentrations and bioavailability across studies.
- Model system differences : Evaluate species-specific metabolism or cell line genetic backgrounds.
- Analytical methods : Assess whether potency metrics (e.g., IC₅₀) were normalized to controls.
Conduct a systematic review with meta-analysis to quantify heterogeneity and identify moderating variables. Use tools like PRISMA guidelines to ensure transparency .
Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?
Apply Design of Experiments (DOE) to identify critical reaction parameters:
- Factors : Temperature, catalyst loading, solvent polarity.
- Responses : Yield, purity, reaction time.
Use response surface methodology (RSM) to model interactions and predict optimal conditions. Validate predictions with small-scale trials before scaling up. Document all deviations and byproduct profiles in supplementary materials for reproducibility .
Q. How to determine appropriate sample sizes for this compound’s toxicity studies?
Sample size calculations should account for:
- Effect size : Based on prior data (e.g., LD₅₀ variability).
- Statistical power : Typically ≥80% with α = 0.05.
- Attrition rates : Anticipate dropouts in longitudinal studies.
Collaborate with biostatisticians to use tools like G*Power or PASS software. For pilot studies, justify sample sizes via feasibility constraints rather than power calculations .
Methodological & Data Analysis Questions
Q. How to validate this compound’s mechanism of action using multi-omics approaches?
Integrate transcriptomics, proteomics, and metabolomics
- Hypothesis-driven workflows : Link omics signatures to predicted pathways (e.g., apoptosis, oxidative stress).
- Validation : Use CRISPR/Cas9 knockouts or pharmacological inhibitors to confirm target engagement.
- Data normalization : Apply batch correction and housekeeping gene/reference standards.
Publicly available tools like MetaboAnalyst or STRING can assist in pathway enrichment analysis .
Q. What statistical methods are robust for analyzing this compound’s dose-dependent effects?
- Non-linear regression : Fit sigmoidal curves to calculate EC₅₀/IC₅₀.
- ANOVA with post-hoc tests : Compare multiple dose groups.
- Time-series analysis : For longitudinal data (e.g., tumor growth inhibition).
Report confidence intervals and effect sizes instead of relying solely on p-values. Pre-register analysis plans to reduce bias .
Q. How to address batch-to-batch variability in this compound production for consistent experimental outcomes?
Implement Quality by Design (QbD) principles:
- Critical Quality Attributes (CQAs) : Define purity, solubility, and stability thresholds.
- Process Analytical Technology (PAT) : Monitor synthesis in real-time using inline spectroscopy.
- Stability studies : Accelerated degradation tests under varied pH/temperature conditions.
Document all batches in a centralized database with metadata (e.g., storage conditions, analyst IDs) .
Cross-Disciplinary & Translational Questions
Q. What preclinical models best predict this compound’s efficacy in human trials?
- Patient-derived xenografts (PDX) : Retain tumor heterogeneity and genetic profiles.
- 3D organoids : Mimic tissue-specific microenvironments.
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Bridge in vitro and in vivo data.
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to select models aligned with clinical objectives .
Q. How to design a collaborative study integrating computational chemistry and wet-lab experiments for this compound optimization?
- Virtual screening : Prioritize analogs with improved binding affinity using molecular docking.
- SAR (Structure-Activity Relationship) analysis : Identify key functional groups for synthesis.
- Iterative feedback : Share computational predictions with synthetic chemists for rapid validation.
Establish data-sharing protocols (e.g., FAIR principles) and cross-validate results through blinded analyses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
